4-Phenylbutane-1-thiol
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Overview
Description
. It is a thiol, characterized by the presence of a sulfhydryl (-SH) group attached to a phenyl-substituted butane chain. This compound is known for its distinct odor and is used in various chemical applications.
Mechanism of Action
Target of Action
This compound is a type of aromatic thiol, which are known to interact with various biological targets
Mode of Action
One study suggests that aromatic thiols, such as 4-phenylbutane-1-thiol, can facilitate charge transport between quantum dots and an electron blocking material, potentially enhancing the efficiency of certain devices
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the compound’s potential role in facilitating charge transport , it may influence pathways related to electron transfer and energy production.
Result of Action
Given its potential role in facilitating charge transport , it may influence cellular energy production and other processes dependent on electron transfer More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the biological environment within the body, including the presence of specific enzymes and other biomolecules, can also influence the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-phenylbutanoyl chloride with hydrogen sulfide in the presence of a base, such as pyridine, to yield the desired thiol . Another method includes the reduction of 4-phenylbutanone using thiourea and hydrochloric acid, followed by hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of 4-phenylbutanone in the presence of a thiol source, followed by purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Phenylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: The thiol group can be reduced to form corresponding hydrocarbons.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
4-Phenylbutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe for studying thiol-based biochemical processes and enzyme activities.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Thiophenol: Similar structure but with a phenyl group directly attached to the thiol.
4-Phenylbutanol: Similar structure but with a hydroxyl group instead of a thiol.
4-Phenylbutanone: Similar structure but with a carbonyl group instead of a thiol.
Uniqueness
4-Phenylbutane-1-thiol is unique due to its specific combination of a phenyl group and a butane chain with a terminal thiol group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications .
Properties
IUPAC Name |
4-phenylbutane-1-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOQSDGXMAKQFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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